4-Methyl-3-D3-methoxybenzoic acid

Catalog No.
S8448867
CAS No.
M.F
C9H10O3
M. Wt
169.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-D3-methoxybenzoic acid

Product Name

4-Methyl-3-D3-methoxybenzoic acid

IUPAC Name

4-methyl-3-(trideuteriomethoxy)benzoic acid

Molecular Formula

C9H10O3

Molecular Weight

169.19 g/mol

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3

InChI Key

CEAVPXDEPGAVDA-BMSJAHLVSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)C

4-Methyl-3-D3-methoxybenzoic acid, also known as 3-Methoxy-4-methylbenzoic acid or 4-methyl-m-anisic acid, is a benzoic acid derivative with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.17 g/mol. The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzoic acid structure, which contributes to its unique properties and reactivity. The IUPAC Standard InChIKey for this compound is CEAVPXDEPGAVDA-UHFFFAOYSA-N, and it is identified by the CAS Registry Number 7151-68-0 .

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters, which can be catalyzed by acids.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, resulting in the formation of hydrocarbons.
  • Electrophilic Aromatic Substitution: The presence of the methoxy group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization at ortho or para positions relative to the methoxy group.

The synthesis of 4-Methyl-3-D3-methoxybenzoic acid can be achieved through several methods:

  • Direct Methylation: Starting from 4-methylbenzoic acid, methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
  • Friedel-Crafts Acylation: This method involves the acylation of toluene derivatives using acyl chlorides in the presence of aluminum chloride as a catalyst.
  • Refluxing with Methanol: The compound can also be synthesized by refluxing 4-methylbenzoic acid with methanol and an acid catalyst.

4-Methyl-3-D3-methoxybenzoic acid finds applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceuticals due to its structural characteristics.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals owing to its potential biological activity.
  • Research: It is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with 4-Methyl-3-D3-methoxybenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methoxybenzoic acidC8H8O3Lacks methyl group at the para position
4-Methylbenzoic acidC9H10O2Does not contain a methoxy substituent
Methyl 3-methoxy-4-methylbenzoateC10H12O3Ester derivative; used in flavoring and fragrance

Uniqueness

4-Methyl-3-D3-methoxybenzoic acid is unique due to its specific arrangement of functional groups that influence its reactivity and potential biological activity compared to other similar compounds. Its ability to participate in electrophilic aromatic substitution while maintaining stability under various conditions sets it apart from simpler derivatives like benzoic acids without methoxy groups.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.081824415 g/mol

Monoisotopic Mass

169.081824415 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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